1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one
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Overview
Description
1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one is an organic compound with the molecular formula C₁₂H₂₁NO. It is a cyclobutyl derivative with a piperidine ring, making it a unique structure in organic chemistry. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one typically involves the reaction of cyclobutyl ketone with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles like amines, halides, and alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclobutyl-2-(piperidin-1-yl)propan-1-one
- 1-Cyclobutyl-2-(pyridin-2-yl)propan-1-one
- 1-Cyclobutyl-2-(morpholin-2-yl)propan-1-one
Uniqueness
1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one is unique due to its specific cyclobutyl and piperidine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21NO |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-cyclobutyl-2-piperidin-2-ylpropan-1-one |
InChI |
InChI=1S/C12H21NO/c1-9(11-7-2-3-8-13-11)12(14)10-5-4-6-10/h9-11,13H,2-8H2,1H3 |
InChI Key |
POQLZDIOVMKQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1)C(=O)C2CCC2 |
Origin of Product |
United States |
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